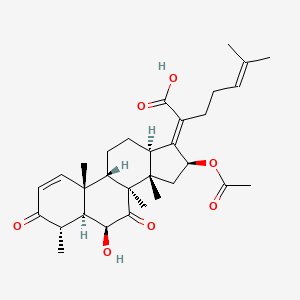![molecular formula C27H20 B14078075 hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14078075.png)
hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacyclo[178002,1103,8013,17022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene is a complex polycyclic aromatic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and a high degree of unsaturation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene typically involves multi-step organic reactions. These reactions often include cyclization processes, where smaller ring structures are fused together to form the larger hexacyclic framework. Common reagents used in these synthetic routes include strong acids or bases to facilitate ring closure and catalysts to enhance reaction efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxygen-containing functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of more saturated compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can occur through nucleophilic or electrophilic mechanisms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents to dissolve reactants, and sometimes catalysts to increase reaction rates.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alkanes or alcohols. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
Hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Research into its interactions with biological molecules can provide insights into the behavior of similar compounds in biological systems.
Industry: Its unique structural properties make it a candidate for materials science research, including the development of novel polymers and nanomaterials.
Mechanism of Action
The mechanism by which hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene exerts its effects involves interactions with various molecular targets. These interactions can include binding to specific receptors or enzymes, altering their activity and leading to downstream effects in biological pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, such as in biological or chemical systems.
Comparison with Similar Compounds
Hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene can be compared with other polycyclic aromatic hydrocarbons, such as:
- Hexacyclo[25.3.1.13,7.19,13.115,19.121,25]pentatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21(32),22,24,27,29-pentadecaene-31,32,33,34,35-pentol
- Hexacyclo[10.10.1.02,11.04,9.013,22.015,20]tricosa-2(11),3,5,7,9,13,15,17,19,21-decaen-23-one
These compounds share similar structural features, such as multiple fused rings and high degrees of unsaturation, but differ in their specific ring arrangements and functional groups The uniqueness of hexacyclo[178002,1103,8013,17
Properties
Molecular Formula |
C27H20 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene |
InChI |
InChI=1S/C27H20/c1-3-10-24-18(6-1)12-14-22-16-20-8-5-9-21(20)17-23-15-13-19-7-2-4-11-25(19)27(23)26(22)24/h1-4,6-15H,5,16-17H2 |
InChI Key |
VPUHUEOJFDPPMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2CC3=C(C4=CC=CC=C4C=C3)C5=C(CC2=C1)C=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


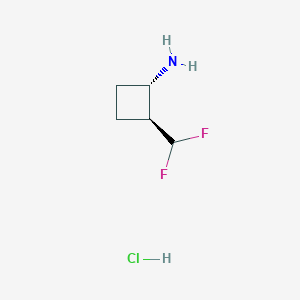
![D-erythro-a-D-galacto-Octopyranoside, methyl6,8-dideoxy-6-[[(4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-,monohydrochloride, (2S-trans)-](/img/structure/B14077995.png)
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077996.png)
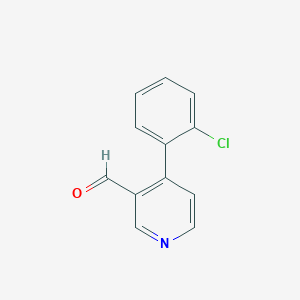
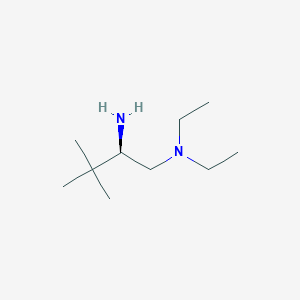
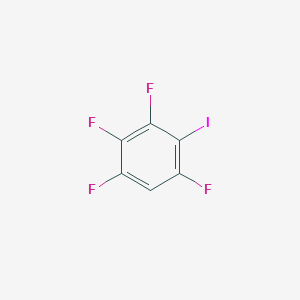
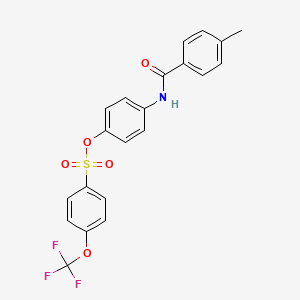
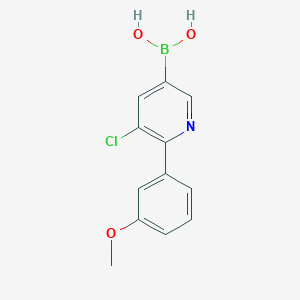
![5-(2,4-dihydroxy-5-isopropylphenyl)-4-[4-(piperazin-1-ylmethyl)phenyl]-2H-1,2,4-triazol-3-one hydrochloride](/img/structure/B14078031.png)
![tert-butyl (1R,5R,6R)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14078034.png)
![3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14078042.png)
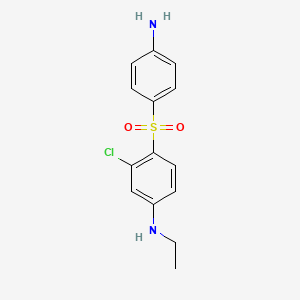
![21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B14078050.png)
